molecular formula C21H19N3O3 B5779192 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide

Cat. No. B5779192
M. Wt: 361.4 g/mol
InChI Key: WYGMMUBQAMBGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide, also known as DT-010, is a novel compound that has gained significant interest in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide exerts its therapeutic effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation and inflammation. 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide also modulates the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, it has been shown to interact with DNA and inhibit its replication, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide has been found to have significant biochemical and physiological effects in various cell types. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide also inhibits the production of inflammatory cytokines and reduces oxidative stress in cells. Additionally, it has been found to improve mitochondrial function and reduce neuronal damage in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent therapeutic effects at low concentrations, making it a cost-effective option for research studies. However, 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide has certain limitations such as poor solubility in water and low bioavailability, which may affect its efficacy in vivo.

Future Directions

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide has shown promising results in preclinical studies, and several future directions for research are possible. One potential area of research is the development of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide in other diseases such as Alzheimer's disease and multiple sclerosis. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide in humans.
Conclusion:
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide is a novel compound with significant potential for therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide analogs, investigation of its potential therapeutic applications in other diseases, and clinical trials in humans.

Synthesis Methods

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide is synthesized through a multi-step process involving the reaction of quinoline with cyclohexanone, followed by the reaction of the resulting product with various reagents to yield the final compound. The synthesis method has been optimized to improve the yield and purity of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide.

Scientific Research Applications

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity in several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide also possesses anti-inflammatory properties by suppressing the production of inflammatory cytokines. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-6-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-17(23-15-5-6-16-12(11-15)2-1-8-22-16)7-9-24-20(26)18-13-3-4-14(10-13)19(18)21(24)27/h1-6,8,11,13-14,18-19H,7,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGMMUBQAMBGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-6-ylpropanamide

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